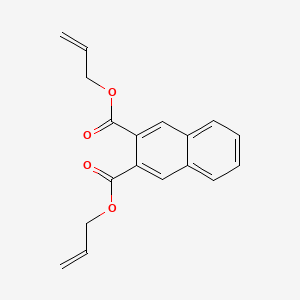

Diallyl naphthalene-2,3-dicarboxylate

Description

Significance of Diallyl Esters in Polymer Science and Materials Engineering

Diallyl esters are a class of thermosetting resins known for their excellent physical properties, including superior electrical insulation, heat resistance, water resistance, and chemical resistance. google.com These characteristics make them indispensable in critical electrical and electronic components where long-term reliability is paramount, even under extreme environmental conditions of high heat and humidity. The monomeric forms of diallyl esters, such as diallyl phthalate (B1215562) (DAP), are frequently used as cross-linking agents in unsaturated polyester (B1180765) resins.

The study of allyl monomers dates back decades, with initial interest hampered by the observation that they polymerize with difficulty using conventional free-radical initiation, often yielding polymers with low molecular weight. bldpharm.com This is attributed to a phenomenon known as degradative chain transfer, where a hydrogen atom is abstracted from the allylic methylene (B1212753) group, forming a stable allylic radical that is slow to reinitiate polymerization. researchgate.net

Despite these early challenges, the unique properties of the resulting polymers spurred further research. A significant breakthrough in the field came with the development of controlled polymerization techniques and the use of specific catalysts, such as homogeneous Ziegler-Natta catalysts, which have enabled the polymerization and copolymerization of polar allyl monomers. researchgate.net Recent advancements, particularly in late-transition metal-catalyzed olefin polymerization, have allowed for the copolymerization of various unmasked allyl monomers with ethylene, producing copolymers with functional groups on their side chains. researchgate.net

The defining feature of allyl monomers is the presence of the allyl group (−CH₂−CH=CH₂), a substituent containing a methylene bridge attached to a vinyl group. nih.gov This functionality is central to their role in forming crosslinked polymer networks. The double bond in the allyl group allows for polymerization, while the allylic C-H bonds exhibit heightened reactivity, being about 15% weaker than C-H bonds in ordinary sp³ carbon centers. nih.gov

During polymerization, especially of diallyl compounds, a cyclolinear mechanism can occur, leading to macromolecules with alternating cyclic and linear units. bldpharm.com The presence of two allyl groups in diallyl esters facilitates the formation of a three-dimensional thermoset network. When initiated, typically by peroxide catalysts, these monomers form hard, durable materials. orgsyn.org The cross-linking process results in polymers with low moisture absorption, excellent weathering properties, and good chemical resistance to a wide range of chemicals and solvents. google.com This crosslinking capability is fundamental to the dimensional stability and robust performance of diallyl ester-based materials. orgsyn.org

Importance of Naphthalene (B1677914) Dicarboxylate Derivatives in High-Performance Materials

Naphthalene dicarboxylate derivatives are crucial components in the synthesis of high-performance polyesters, with poly(ethylene naphthalate) (PEN) being a prominent example. PEN is known to outperform conventional polyesters like poly(ethylene terephthalate) (PET) in several key metrics, including strength, heat resistance, and barrier properties. prepchem.com The incorporation of the naphthalene dicarboxylate moiety into polymer chains is a well-established strategy for enhancing material performance.

The naphthalene ring, a fused bicyclic aromatic structure, imparts significant rigidity and planarity to the polymer backbone. mdpi.com This inherent stiffness restricts segmental motion, which contributes to higher glass transition temperatures (Tg) and improved mechanical strength compared to polymers based on single aromatic rings like terephthalates. nih.gov The rigid nature of the naphthalene unit leads to better dimensional stability in the resulting polymers. medchemexpress.com Furthermore, the larger surface area of the naphthalene ring can enhance intermolecular π-π stacking interactions, which can contribute to more ordered polymer packing and improved mechanical properties. researchgate.net The introduction of a naphthalene ring into a polymer main chain has been shown to increase thermal stability in comparison with a benzene (B151609) ring due to the contribution from its more rigid structure. researchgate.net

Polymers containing naphthalene units typically exhibit superior thermal stability. medchemexpress.comresearchgate.net The fused aromatic ring structure requires more energy to overcome bond energies during thermal degradation. researchgate.net For instance, the glass transition temperature of PEN is approximately 118-121.8°C, which is significantly higher than that of PET (around 67.7-75°C). prepchem.comnih.gov This allows naphthalene-containing polymers to be used in applications requiring higher operating temperatures.

In addition to thermal stability, the naphthalene moiety significantly improves the barrier properties of polymers. prepchem.com The rigid and planar structure of the naphthalene rings can lead to more efficient chain packing, reducing the free volume within the polymer matrix. This denser packing makes it more difficult for small molecules like oxygen, carbon dioxide, and water vapor to permeate through the material. As an example, the oxygen permeability of PEN is approximately three times lower than that of PET. prepchem.com This makes naphthalene-based polyesters highly suitable for demanding packaging applications, such as for beverages susceptible to oxidation. prepchem.com

Rationale for Investigating Diallyl Naphthalene-2,3-Dicarboxylate

While extensive research exists on diallyl esters and naphthalene dicarboxylates as separate classes of monomers, there is a notable lack of specific investigation into This compound . The synthesis of this monomer would merge the advantageous properties of both the allyl functionality and the naphthalene core into a single molecule.

The rationale for its investigation is compelling. The diallyl functionality would enable the formation of a highly crosslinked, thermoset polymer network. This network is anticipated to possess the excellent electrical properties, chemical resistance, and dimensional stability characteristic of diallyl ester resins. Concurrently, the incorporation of the rigid naphthalene-2,3-dicarboxylate moiety into the polymer backbone is expected to significantly enhance the thermal stability and barrier properties of the resulting material, surpassing those of conventional diallyl esters like diallyl phthalate. prepchem.comnih.govresearchgate.net

The resulting polymer, poly(this compound), could potentially be a high-performance thermoset material with a unique combination of properties:

High Thermal Stability: A higher glass transition temperature and degradation temperature compared to existing diallyl ester resins, owing to the rigid naphthalene core.

Superior Barrier Performance: Reduced permeability to gases and liquids, making it suitable for advanced coatings and encapsulation applications.

Excellent Electrical Insulation: Retaining the inherent high dielectric strength and low loss factor of diallyl ester polymers.

Robust Mechanical Properties and Chemical Resistance: A durable, crosslinked network resistant to a wide range of environmental and chemical stressors.

The investigation of this compound and its polymerization would fill a gap in the current materials landscape, potentially leading to the development of next-generation materials for demanding applications in the electronics, aerospace, and advanced packaging industries.

Data Tables

Table 1: Comparison of Properties of PET and PEN

| Property | Poly(ethylene terephthalate) (PET) | Poly(ethylene naphthalate) (PEN) |

| Glass Transition Temperature (Tg) | ~67.7-75 °C | ~118-121.8 °C prepchem.comnih.gov |

| Oxygen Permeability | ~0.0108 barrer | < 0.0034 barrer prepchem.com |

| Monomer Unit | Ethylene terephthalate | Ethylene naphthalate |

Synergistic Potential of Diallyl and Naphthalene-2,3-Dicarboxylate Functionalities

The integration of both diallyl and naphthalene-2,3-dicarboxylate functionalities within a single monomeric unit presents a synergistic potential for the creation of advanced polymeric materials. The naphthalene core, a bicyclic aromatic hydrocarbon, is recognized for enhancing the thermal and mechanical properties of polymers. polymer-search.com Its rigid structure contributes to higher glass transition temperatures and improved dimensional stability under thermal stress. researchgate.net

Conversely, the allyl groups are amenable to free-radical polymerization, a common and well-established method for producing thermoset resins. e3s-conferences.org Diallyl esters, such as the closely related diallyl phthalate, are known to form highly crosslinked networks upon curing, resulting in materials with excellent chemical resistance and electrical insulating properties. researchgate.net The synergy in this compound arises from the potential to create a polymer that not only possesses the high thermal and mechanical resilience conferred by the naphthalene unit but also the robust, crosslinked network provided by the polymerization of the allyl groups. This combination is anticipated to yield thermosets with a superior balance of properties, including high-temperature stability, mechanical strength, and chemical inertness, making them suitable for demanding applications in the electronics, aerospace, and automotive industries. polymer-search.comosti.gov

Emerging Research Opportunities in Novel Polymer Design and Application

The unique structure of this compound opens up new avenues for research and development in polymer science. A primary area of opportunity lies in the synthesis of novel high-performance thermosetting resins. osti.gov By systematically studying the curing kinetics and network formation of this monomer, researchers can tailor the crosslinking density and, consequently, the final properties of the polymer. researchgate.net This could lead to the creation of materials with customized thermal, mechanical, and optical characteristics.

Furthermore, the incorporation of the naphthalene moiety is known to influence the optical properties of polymers, often leading to materials with a high refractive index. doi.orgresearchgate.net This presents an opportunity to develop advanced optical materials, such as high-refractive-index polymers for lenses, optical films, and coatings. The exploration of copolymers of this compound with other functional monomers could also lead to the development of materials with a broad spectrum of tailored properties. The inherent thermal stability of naphthalene-based polymers suggests potential applications in high-temperature environments where conventional polymers may fail. researchgate.net As the demand for advanced materials continues to grow, this compound stands out as a promising building block for the next generation of high-performance polymers. polymer-search.comresearchgate.net

Compound Profile: this compound

While extensive research on this compound is still emerging, its fundamental properties can be predicted based on available data and the known characteristics of its constituent chemical groups.

Synthesis and Physicochemical Properties

The synthesis of this compound would likely follow established esterification protocols. A probable synthetic route involves the reaction of naphthalene-2,3-dicarboxylic acid with allyl alcohol in the presence of an acid catalyst. google.com The reaction proceeds via the esterification of the two carboxylic acid groups on the naphthalene ring with the hydroxyl groups of allyl alcohol. The purification of the final product would typically be achieved through techniques such as distillation or chromatography to remove any unreacted starting materials and byproducts.

The physicochemical properties of this compound are presented in the table below. These properties are critical for its handling, storage, and processing during polymerization.

| Property | Value |

| CAS Number | 52640-63-8 |

| Molecular Formula | C₁₈H₁₆O₄ |

| Molecular Weight | 296.32 g/mol |

| Boiling Point (Predicted) | 430.2 ± 25.0 °C |

| Density (Predicted) | 1.159 ± 0.06 g/cm³ |

Data sourced from ChemicalBook and is based on predictions. mdpi.com

Polymerization and Curing Mechanisms

This compound is expected to undergo free-radical polymerization through its two allyl groups. e3s-conferences.org This process is typically initiated by thermal decomposition of a radical initiator, such as a peroxide, or by exposure to high-energy radiation. The polymerization proceeds via a chain-growth mechanism, where the initiator generates free radicals that react with the allyl double bonds, leading to the formation of a growing polymer chain.

Due to the presence of two allyl groups, the polymerization of this compound leads to the formation of a highly crosslinked, three-dimensional network structure. This process, often referred to as curing, transforms the liquid monomer into a solid, infusible, and insoluble thermoset resin. The degree of crosslinking can be controlled by factors such as the concentration of the initiator, the curing temperature, and the duration of the polymerization reaction. researchgate.net The resulting thermoset polymer is expected to exhibit high thermal and dimensional stability due to this rigid, crosslinked network.

Polymer Characteristics and Performance

The polymer derived from this compound is anticipated to exhibit a range of desirable properties, making it a candidate for high-performance applications.

Thermal and Mechanical Properties

The incorporation of the rigid naphthalene core into the polymer backbone is expected to significantly enhance its thermal properties. researchgate.net Polymers containing naphthalene moieties typically exhibit high glass transition temperatures (Tg) and excellent thermal stability, as demonstrated by thermogravimetric analysis (TGA). medchemexpress.com The highly crosslinked network formed by the diallyl functionality further contributes to the material's thermal resilience.

The mechanical properties of the resulting polymer are also expected to be superior. The rigid naphthalene structure, combined with the strong covalent bonds of the crosslinked network, should result in a material with high tensile strength, modulus, and hardness. ntu.edu.tw The table below summarizes the anticipated thermal and mechanical properties based on data from analogous naphthalene-containing polymers.

| Property | Anticipated Performance |

| Glass Transition Temperature (Tg) | High |

| Thermal Stability (TGA) | High decomposition temperature |

| Tensile Strength | High |

| Tensile Modulus | High |

| Hardness | High |

Optical and Dielectric Properties

Naphthalene-containing polymers are known for their unique optical properties, particularly their high refractive indices. doi.orgresearchgate.net The presence of the large, polarizable naphthalene ring system in poly(this compound) is likely to result in a material with a high refractive index and good optical transparency. researchgate.net These characteristics are highly sought after in applications such as advanced optical lenses, coatings, and encapsulants for electronic components.

In terms of dielectric properties, the low polarity of the hydrocarbon-rich structure of the polymer suggests that it may possess a low dielectric constant and low dielectric loss. These properties are crucial for applications in the electronics industry, particularly for insulating materials used in high-frequency circuits and microelectronic packaging.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H16O4 |

|---|---|

Molecular Weight |

296.3 g/mol |

IUPAC Name |

bis(prop-2-enyl) naphthalene-2,3-dicarboxylate |

InChI |

InChI=1S/C18H16O4/c1-3-9-21-17(19)15-11-13-7-5-6-8-14(13)12-16(15)18(20)22-10-4-2/h3-8,11-12H,1-2,9-10H2 |

InChI Key |

UGPBXVQSRZQNFL-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC(=O)C1=CC2=CC=CC=C2C=C1C(=O)OCC=C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Synthesis of Naphthalene-2,3-Dicarboxylic Acid Precursors

The creation of the naphthalene-2,3-dicarboxylic acid structure is a critical first step. Various synthetic strategies have been developed to achieve this, primarily centered around the oxidation of substituted naphthalenes.

Oxidation of appropriately substituted naphthalene (B1677914) precursors is a common and effective method for the synthesis of naphthalene-2,3-dicarboxylic acid. The choice of starting material and oxidizing agent is crucial for achieving high yields and purity.

One of the most direct routes is the oxidation of 2,3-dimethylnaphthalene (B165509). This process can be achieved through chemical or microbial methods. Chemical oxidation often employs molecular oxygen in the presence of a multi-component catalyst system. A typical system involves a combination of cobalt and manganese salts, with a bromine compound as a reaction initiator, in an acetic acid solvent. google.comgoogle.com The reaction is generally carried out at elevated temperatures and pressures to ensure efficient conversion. google.com

Microbial oxidation presents a "greener" alternative to chemical methods. Certain bacterial strains, such as Alcaligenes sp. and Pseudomonas sp., have been shown to be capable of growing on dimethylnaphthalene isomers as their sole carbon source. asm.org Specifically, some strains can oxidize 2,3-dimethylnaphthalene to produce 2,3-naphthalenedicarboxylic acid. asm.org

Ozonolysis is another powerful oxidation technique that can be applied to 2,3-dimethylnaphthalene. The reaction typically involves bubbling ozone through a solution of the starting material at low temperatures, followed by oxidative workup to yield the dicarboxylic acid. knaw.nlresearchgate.net

The table below summarizes typical conditions for the oxidation of 2,3-dimethylnaphthalene.

| Oxidation Method | Starting Material | Catalyst/Reagent | Solvent | Temperature | Pressure | Key Intermediates |

| Catalytic Oxidation | 2,3-Dimethylnaphthalene | Co/Mn salts, Bromine compound | Acetic Acid | 100-160°C | 2-8 atm O₂ | 2-Methylnaphthalene-3-carboxylic acid |

| Microbial Oxidation | 2,3-Dimethylnaphthalene | Pseudomonas sp. | Aqueous medium | Ambient | Atmospheric | 2-Methylnaphthalene-3-carboxylic acid asm.org |

| Ozonolysis | 2,3-Dimethylnaphthalene | Ozone | Chloroform | -30 to -25°C | Atmospheric | Ozonides |

Beyond direct oxidation, other synthetic strategies can be employed to construct the naphthalene-2,3-dicarboxylic acid framework. Cycloaddition reactions, for instance, offer a powerful tool for building the bicyclic aromatic system. One such approach involves the [2+2+2] cycloaddition of an aryne precursor with two equivalents of an alkyne, such as dimethyl acetylenedicarboxylate. This reaction forms a substituted naphthalene ring which, upon hydrolysis of the ester groups, can yield a naphthalenetetracarboxylic acid. beilstein-journals.org While not a direct synthesis of the 2,3-dicarboxylic acid, this methodology highlights the potential of cycloaddition reactions in building the core naphthalene structure, which can then be further modified.

Esterification Techniques for Diallyl Naphthalene-2,3-Dicarboxylate

Once naphthalene-2,3-dicarboxylic acid is obtained, the next step is its conversion to this compound through esterification with allyl alcohol. This can be achieved via direct esterification or through a transesterification process.

Direct esterification involves the reaction of naphthalene-2,3-dicarboxylic acid with allyl alcohol, typically in the presence of an acid catalyst. However, the low solubility of naphthalene dicarboxylic acids in common alcohols can lead to low yields. google.com To overcome this, the use of solubilizers or specialized catalyst systems may be necessary. Modern catalytic systems, such as those based on iridium, have been developed for the allylic esterification of secondary allylic alcohols with carboxylic acids and could potentially be adapted for this transformation. rsc.org

Transesterification offers an alternative and often more efficient route to this compound. This process typically starts with a more soluble dialkyl ester of naphthalene-2,3-dicarboxylic acid, such as the dimethyl or diethyl ester, which is then reacted with an excess of allyl alcohol in the presence of a suitable catalyst.

A key consideration in transesterification is the removal of the lower-boiling alcohol (e.g., methanol (B129727) or ethanol) as it is formed, which drives the equilibrium towards the desired diallyl ester product. It is also crucial to minimize the water content in the reaction mixture, as water can inhibit the catalyst and promote side reactions. google.com

A variety of catalysts can be employed for the transesterification of naphthalene-2,3-dicarboxylate esters with allyl alcohol. Alkali metal alkoxides, such as sodium methoxide, are effective catalysts for this reaction. google.com The choice of catalyst can influence the reaction rate and the purity of the final product.

Enzymatic catalysis, using lipases, is another approach that offers mild reaction conditions and high selectivity. nih.govresearchgate.netmdpi.comnih.gov Lipases can catalyze the transesterification in a biphasic system or in an emulsion, which can facilitate product separation. nih.gov

The following table outlines a general protocol for the transesterification of a dialkyl naphthalene-2,3-dicarboxylate.

| Parameter | Condition | Purpose |

| Starting Material | Dimethyl or Diethyl Naphthalene-2,3-dicarboxylate | More soluble precursor than the diacid |

| Reagent | Allyl Alcohol (excess) | Acts as both reactant and solvent |

| Catalyst | Alkali metal alkoxide (e.g., Sodium Methoxide) google.com or Lipase nih.govmdpi.com | To facilitate the exchange of alcohol groups |

| Pre-reaction Step | Distillation of the ester/alcohol mixture | To remove water content to <200 ppm google.com |

| Reaction Condition | Heating | To drive the reaction and distill off the lower alcohol byproduct |

| Product Isolation | Vacuum stripping | To remove excess allyl alcohol |

Transesterification Processes with Allyl Alcohol

Green Chemistry Approaches to Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the synthesis of esters, this includes considering mechanochemistry and reducing or eliminating the use of volatile organic solvents.

Mechanochemical Synthesis Considerations for Related Esters

Solvent-Free or Reduced-Solvent Methodologies

Solvent-free or reduced-solvent methodologies are a cornerstone of green chemistry, aiming to minimize the environmental impact of chemical processes. Several strategies have been developed for the synthesis of related esters that could be applicable to this compound.

One approach is to conduct the reaction under neat conditions, where the reactants themselves act as the solvent. As mentioned, using a large excess of allyl alcohol can serve this purpose in the synthesis of diallyl esters. google.com Another method involves microwave irradiation in solvent-free conditions, which has been shown to be efficient for the synthesis of selenolesters, achieving good to excellent yields in very short reaction times. researchgate.net This technique often enhances reaction rates and can lead to cleaner reactions with easier work-up procedures. The development of such protocols for this compound would represent a significant step towards a more sustainable synthetic route.

Polymerization and Network Formation Studies

Radical Polymerization of Diallyl Naphthalene-2,3-Dicarboxylate

Conventional free-radical polymerization is the most common method for polymerizing allyl monomers. This process involves the standard steps of initiation, propagation, chain transfer, and termination to convert the monomer into a polymer network.

The radical polymerization of this compound is initiated by the generation of free radicals from an initiator molecule. This process is typically induced by heat (thermal initiation) or light (photoinitiation). The choice of initiator is critical and depends on factors such as its solubility in the monomer or solvent and its decomposition temperature.

The initiation mechanism begins with the homolytic cleavage of the initiator, producing two primary radicals. These highly reactive species then attack one of the double bonds of the this compound monomer, transferring the radical activity to it and commencing the polymerization chain.

Commonly used thermal initiators for the polymerization of diallyl esters include organic peroxides and azo compounds.

Organic Peroxides: Benzoyl peroxide (BPO) is a widely used initiator. It decomposes upon heating to form benzoyloxy radicals, which can then initiate polymerization.

Azo Compounds: Azobisisobutyronitrile (AIBN) is another prevalent initiator. It thermally decomposes to produce nitrogen gas and two isobutyronitrile (B166230) radicals, which are effective in initiating the polymerization of various vinyl monomers.

The selection between these initiators is often dictated by the desired reaction temperature. The ideal initiator should have a half-life of approximately one hour at the chosen polymerization temperature to ensure a steady supply of radicals throughout the reaction.

| Initiator | Chemical Class | Typical Decomposition Temperature Range (°C) | Primary Radical(s) Formed |

|---|---|---|---|

| Benzoyl Peroxide (BPO) | Diacyl Peroxide | 70-90 | Benzoyloxy and Phenyl radicals |

| Azobisisobutyronitrile (AIBN) | Azo Compound | 60-80 | Isobutyronitrile radical |

| Lauroyl Peroxide | Diacyl Peroxide | 60-80 | Lauroyl radical |

The kinetics of the polymerization of diallyl monomers, including presumably this compound, exhibit distinct characteristics that differentiate them from common vinyl monomers like styrene (B11656) or acrylates. The primary kinetic feature is the prevalence of degradative chain transfer to the monomer. e3s-conferences.org

In this process, a growing polymer radical abstracts an allylic hydrogen atom from a monomer molecule. This terminates the growing chain and creates a new, resonance-stabilized allyl radical from the monomer. This newly formed allyl radical is significantly less reactive and is less efficient at initiating a new polymer chain. e3s-conferences.org This reaction acts as a significant retardation or inhibition step, leading to:

The formation of polymers with a relatively low degree of polymerization before the gel point is reached.

Another key kinetic aspect is cyclopolymerization . Due to the presence of two allyl groups on the same molecule, the propagating radical can undergo an intramolecular cyclization reaction. This involves the radical end of a growing chain attacking the second double bond within the same monomer unit, forming a cyclic structure (typically five- or six-membered rings) within the polymer backbone. researchgate.net This intramolecular reaction competes with the standard intermolecular propagation where the radical adds to a separate monomer molecule. The extent of cyclization versus linear propagation is dependent on factors such as monomer concentration.

As a difunctional monomer, the polymerization of this compound leads to the formation of a three-dimensional covalent network. The point at which this network becomes effectively infinite, known as the gel point, is a critical parameter. The properties of the final thermoset material are highly dependent on the crosslinking density, which can be controlled by the reaction conditions.

The concentration of the monomer plays a crucial role in network formation. In bulk polymerization (100% monomer concentration), the probability of intermolecular crosslinking reactions is maximized, leading to a high crosslinking density. If the polymerization is carried out in a solution, the presence of a solvent decreases the effective monomer concentration. This favors intramolecular cyclization reactions over intermolecular propagation and crosslinking, which can delay the onset of gelation and result in a lower final crosslinking density in the cured polymer.

Reaction temperature has a multifaceted impact on the polymerization process and the resulting network structure.

Chain Transfer: The rate constant for degradative chain transfer is also temperature-dependent. An increase in temperature can enhance the rate of this chain-terminating reaction, potentially limiting the kinetic chain length.

Propagation and Cyclization: The activation energies for intermolecular propagation and intramolecular cyclization may differ, meaning a change in temperature can shift the balance between these two competing reactions.

For many diallyl systems, increasing the temperature can lead to a higher conversion before the gel point is reached, suggesting that higher temperatures can favor propagation over crosslinking reactions to some extent.

Control over Network Formation and Crosslinking Density

Controlled/Living Radical Polymerization Approaches

Controlled/living radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer precise control over polymer molecular weight, architecture, and dispersity. nih.gov However, the application of these methods to allyl and diallyl monomers is challenging.

The primary difficulty lies in the high reactivity of the propagating radical and its propensity to undergo chain transfer reactions, which disrupt the controlled equilibrium that is central to CRP mechanisms. The low reactivity of the allyl monomer double bond also makes it a poor substrate for controlled polymerization compared to more activated monomers like styrenes and acrylates.

Despite these challenges, research into the controlled polymerization of monomers with allyl functionalities is an active area. nih.gov The goal is to synthesize well-defined polymer architectures that can be later crosslinked through the reactive allyl groups. For diallyl monomers like this compound, achieving a controlled polymerization process that avoids premature gelation remains a significant synthetic hurdle. Such an achievement would likely require specialized catalysts or controlling agents designed to suppress degradative chain transfer and effectively manage the reactivity of the diallyl system.

Atom Transfer Radical Polymerization (ATRP) of Allyl Esters

Atom Transfer Radical Polymerization (ATRP) has emerged as a powerful technique for synthesizing well-defined polymers with controlled molecular weights and low polydispersity. cmu.educmu.edu The application of ATRP to allyl monomers, including diallyl esters, is pursued to control the polymer chain growth and network formation. Because of its radical nature, ATRP is tolerant to a wide variety of functional groups within the monomers, allowing for the creation of functional polymers. cmu.edu

However, the homopolymerization of monomers with pendant allyl groups, such as allyl methacrylate (B99206), by ATRP can be challenging. Kinetic studies have shown that while the polymerization can be controlled up to a certain monomer conversion, higher conversions often lead to branching reactions and cross-linking, resulting in multimodal molecular weight distributions. researchgate.net This is attributed to the reactivity of the pendant allyl groups. Despite these challenges, ATRP has been successfully used to create random copolymers of allyl methacrylate with other monomers like styrene, methyl methacrylate, and butyl methacrylate, achieving high conversions without significant cross-linking. researchgate.net

Challenges in Preventing Side Reactions and Gelation

A primary challenge in the polymerization of diallyl monomers is the propensity for side reactions, which can lead to premature gelation and the formation of structurally inhomogeneous networks. researchgate.net The main reason for the difficulty in polymerizing allyl monomers and the resulting low molecular weight of the polymers is degradative chain transfer to the monomer, which terminates the kinetic chain. e3s-conferences.org

During the polymerization of multivinyl monomers, intramolecular cyclization is a significant competing reaction to the intermolecular cross-linking that forms the network. researchgate.net This cyclopolymerization mechanism is characteristic of diallyl compounds and results in macromolecules with alternating cyclic and linear units. researchgate.net While this can delay the onset of gelation compared to theoretical predictions, controlling the balance between cyclization and cross-linking is crucial. researchgate.netresearchgate.net

In controlled radical polymerization techniques like ATRP, gelation is often delayed to a later stage of the polymerization process. researchgate.net This is because the fast initiation and reversible deactivation of growing polymer chains lead to simultaneous chain growth and prevent the formation of microgels in the early stages. researchgate.netmdpi.com Nevertheless, at higher monomer conversions, branching and cross-linking reactions can become significant, making it difficult to avoid gelation and maintain control over the network structure. researchgate.net

Copolymerization Strategies

Integration with Other Monomers for Hybrid Polymer Networks

To tailor the properties of the final material and control the network structure, this compound can be copolymerized with various mono-vinyl monomers. This approach allows for the creation of hybrid polymer networks with tunable thermal, mechanical, and chemical properties. The low reactivity of allyl monomers compared to most vinyl monomers is a key factor in these copolymerization reactions. researchgate.net

Copolymerization of diallyl compounds with vinyl monomers can be used to incorporate the diallyl unit into a polymer network, where the diallyl monomer acts as a cross-linking agent. For instance, diallyl compounds have been copolymerized with monomers such as methyl methacrylate and styrene. The resulting materials exhibit high mechanical strength, as well as thermal and chemical stability. researchgate.net The integration of diallyl esters into networks with other monomers can lead to materials suitable for applications such as coatings, films, and binders for reinforced plastics. researchgate.net

The synthesis of amphiphilic block copolymers containing pendant allyl groups has also been demonstrated, which can then be used to form functionalized polymer networks. researchgate.net For example, copolymers of allyl glycidyl (B131873) ether have been synthesized and subsequently functionalized. nih.gov

Sequential Polymerization Techniques

Sequential polymerization is a strategy to create well-defined polymer architectures, such as block copolymers. This can be challenging with diallyl monomers due to their tendency to crosslink. However, by carefully controlling the reaction conditions and monomer feed ratios, it is possible to synthesize block copolymers incorporating diallyl esters.

One approach involves using ATRP to first synthesize a macroinitiator, which is then used to initiate the polymerization of the diallyl monomer. This "grafting from" technique allows for the growth of cross-linked networks from a pre-synthesized linear polymer. This has been demonstrated with the synthesis of block copolymers with a polycarbonate or polyphenylene oxide block and poly(allyl methacrylate) end blocks. researchgate.net Such methods provide a route to novel materials where a soft or rigid polymer block is combined with a cross-linked diallyl ester network, leading to unique morphologies and properties.

Post-Polymerization Functionalization of Diallyl Ester-Derived Polymers

A significant advantage of incorporating this compound into a polymer network is the presence of residual, unreacted pendant allyl groups. These functionalities serve as versatile handles for subsequent chemical modification of the polymer network, allowing for the tailoring of surface properties or the introduction of new functionalities. acs.orgnih.gov

Thiol-Ene Click Chemistry for Network Modification

Thiol-ene click chemistry is a highly efficient and versatile reaction for the post-polymerization functionalization of materials containing pendant allyl groups. nih.govacs.org This reaction proceeds via a radical-mediated addition of a thiol to an alkene (the allyl group), is rapid, often proceeds to high yields, and is tolerant of a wide range of functional groups. rsc.orgmdpi.com

This method can be initiated either photochemically or thermally and allows for the covalent attachment of a wide variety of thiol-containing molecules to the polymer network. nih.gov For example, this technique has been used to introduce hydrophilicity, hydrophobicity, or specific functionalities for biomedical applications onto a polymer surface. mdpi.comnih.gov The modular nature of thiol-ene chemistry makes it a powerful tool for modifying the properties of diallyl ester-derived networks in a controlled manner. Research has demonstrated the successful functionalization of polymers with pendant allyl groups using various thiols, leading to materials with tailored properties for specific applications. nih.govacs.org

Epoxidation Reactions of Allyl Groups

The allyl groups of this compound are susceptible to epoxidation, a reaction that converts the carbon-carbon double bonds into epoxide rings. This transformation is a critical step in modifying the chemical structure of the monomer, which can lead to the formation of polymers with new properties. The resulting diepoxide of this compound can undergo further polymerization through ring-opening reactions of the epoxide groups, forming cross-linked networks with enhanced thermal and chemical resistance.

A common method for the epoxidation of allyl compounds is the use of peroxy acids, such as m-chloroperbenzoic acid (m-CPBA). This reagent is known for its high efficiency and selectivity in converting alkenes to epoxides under mild conditions. The reaction mechanism involves the transfer of an oxygen atom from the peroxy acid to the double bond of the allyl group.

Another approach for the epoxidation of allyl ethers, which is analogous to the allyl esters in this compound, involves the use of a titanium silicate (B1173343) catalyst, such as Ti-MWW, with an oxidant like t-butyl hydroperoxide (TBHP) in the presence of a solvent like methanol (B129727). growingscience.com This heterogeneous catalytic system offers the advantage of easier catalyst separation and recycling. The efficiency of this process is influenced by several factors. growingscience.com

Below is a table summarizing key parameters and their effects on analogous diallyl ether epoxidation, which can be extrapolated to this compound. growingscience.com

| Parameter | Range Studied | Effect on Epoxidation |

| Temperature | 20-130°C | Increased temperature generally enhances reaction rate, but can also lead to side reactions. |

| Monomer/Oxidant Molar Ratio | 1:1 - 3:1 | A higher ratio of the diallyl compound to the oxidant can improve selectivity towards the mono-epoxide. |

| Methanol Concentration | 10-80 wt% | The solvent can influence the reaction kinetics and the stability of the epoxide product. |

| Catalyst Amount | 1-7 wt% | Higher catalyst loading can increase the conversion rate. |

| Reaction Time | 60-1440 min | Longer reaction times lead to higher conversion of the allyl groups. |

The successful epoxidation of this compound would yield a diepoxide monomer. This new monomer can then be used in cationic or anionic polymerization to create novel polymer networks. The properties of the resulting polymer, such as rigidity, thermal stability, and chemical resistance, would be significantly different from those of a polymer derived directly from the diallyl monomer.

Grafting Approaches for Surface Modification

Grafting techniques can be employed to covalently attach this compound or polymers derived from it onto various surfaces, thereby modifying their properties. Such surface modifications are crucial in applications requiring enhanced adhesion, biocompatibility, or specific chemical functionalities. The allyl groups in this compound provide reactive sites for such grafting reactions.

One common approach for surface modification is "grafting-to," where pre-synthesized polymer chains are attached to a surface. In the context of this compound, this would involve first polymerizing the monomer and then reacting the polymer with a functionalized surface.

Alternatively, the "grafting-from" method involves initiating polymerization from a surface that has been pre-functionalized with initiator molecules. For a monomer like this compound, this could be achieved through free-radical polymerization initiated from the surface.

A relevant example of introducing allyl ester groups for subsequent polymerization and grafting involves the reaction of heterocyclic compounds with allyl chloroformate. mdpi.com This creates a monomer with a reactive double bond that can be polymerized. Similarly, this compound itself can be considered a monomer that can be grafted onto a surface.

The general strategies for polymer grafting are summarized in the table below.

| Grafting Method | Description | Advantages | Disadvantages |

| Grafting-to | Pre-formed polymer chains are attached to a substrate. | The polymer can be well-characterized before grafting. | Steric hindrance can limit the grafting density. |

| Grafting-from | Polymer chains are grown from an initiator-functionalized surface. | Allows for higher grafting densities. | Characterization of the grafted polymer is more challenging. |

| Grafting-through | Macromonomers are (co)polymerized. | The structure of the graft chains is well-defined. | Polymerizability can be reduced by the size of the macromonomer. mdpi.com |

For this compound, a "grafting-from" approach using radical polymerization could be initiated by surface-bound initiators. The allyl groups of the monomer would react to form a cross-linked polymer network on the surface, potentially leading to a robust and stable modification. The specific conditions of the grafting process, such as monomer concentration, initiator type, temperature, and reaction time, would all influence the thickness and density of the grafted polymer layer.

Chemical Transformations and Reactivity

Photochemical Reactions of Diallyl Ester Systems

The presence of both an aromatic chromophore (the naphthalene (B1677914) ring) and reactive allylic groups suggests that diallyl naphthalene-2,3-dicarboxylate would be susceptible to a variety of photochemical transformations. Irradiation with ultraviolet (UV) light can be expected to induce electronic excitation of the naphthalene system, which can then lead to reactions involving the allyl moieties.

In diallyl ester systems, photoexcitation can lead to intramolecular rearrangements and cycloaddition reactions. For analogous compounds, direct photolysis has been shown to result in a cascade of reactions, including fragmentation to carbenes, which can then lead to the formation of allenes, furans, and cyclopropenes. Furthermore, rearrangements to form cyclopentenes and ring expansion to bicyclo[2.1.0]pentanes have also been observed. researchgate.net

In the context of this compound, the proximity of the two allyl groups, held in place by the rigid naphthalene scaffold, could facilitate intramolecular [2+2] cycloadditions upon photoactivation, leading to the formation of cyclobutane (B1203170) rings. Such reactions are well-documented for bichromophoric systems where the reactive groups are held in a suitable orientation. The efficiency of such a reaction would be highly dependent on the ground-state conformation of the molecule and the lifetime of the excited state.

Additionally, photoinduced aromatic Cope rearrangements, where a 1,5-diene system rearranges in a acs.orgacs.org sigmatropic manner with one of the double bonds being part of an aromatic ring, are a known class of reactions. nih.gov While thermodynamically challenging due to the loss of aromaticity in the transition state, the specific electronic properties of the naphthalene ring system in this compound could potentially influence the feasibility of such a rearrangement pathway under photochemical conditions.

The nature and position of substituents on the aromatic ring can significantly influence the photoreactivity of diallyl esters. researchgate.net In the case of this compound, the extended π-system of the naphthalene core, compared to a simpler benzene (B151609) ring, will alter the energy of the excited states and could open up different reaction channels. The electron-withdrawing nature of the ester groups can also affect the electron density distribution in the aromatic system, thereby influencing the course of photoinduced reactions.

Studies on other aromatic systems have shown that substituents can affect the rates and regioselectivity of photochemical reactions by altering the electronic properties of the molecule and the stability of intermediates. nih.govrsc.org For instance, electron-donating or electron-withdrawing groups on the aromatic ring can influence the efficiency of intersystem crossing and the lifetime of the excited triplet state, which is often implicated in photochemical rearrangements.

Thermal Transformations and Decomposition Pathways

Upon heating, this compound is expected to undergo thermal transformations, including polymerization and decomposition. The presence of the reactive allyl groups makes it a candidate for thermal curing, leading to the formation of a cross-linked polymer network.

The thermal decomposition of allylic esters can proceed through various pathways. One common mechanism is a 1,4-conjugate elimination, which involves a quasi-six-membered cyclic transition state, leading to the formation of a diene and the corresponding carboxylic acid. mcmaster.camcmaster.ca In the case of this compound, this would result in the elimination of naphthalene-2,3-dicarboxylic acid and the formation of allene (B1206475) or related C3 species. The high temperatures required for such pyrolytic eliminations (often around 600°C) suggest that this pathway might compete with other decomposition processes. mcmaster.camcmaster.ca

At elevated temperatures, homolytic cleavage of the C-O bond of the ester or the allylic C-H bonds can occur, generating free radicals. These radicals can initiate polymerization or lead to a complex mixture of decomposition products. Studies on the thermal decomposition of related aromatic esters have shown that the molecular arrangement of the ester groups plays a significant role in the type and quantity of the resulting products. nih.gov

| Thermal Transformation | Potential Products | Conditions |

| Polymerization | Cross-linked polyester (B1180765) | Elevated temperatures, initiator |

| 1,4-Conjugate Elimination | Naphthalene-2,3-dicarboxylic acid, allene | High temperatures (~600°C) |

| Radical Decomposition | Complex mixture of hydrocarbons and oxygenates | High temperatures |

Reactivity of the Allylic Moieties in Ester Linkages

The allylic groups are the most reactive sites in the this compound molecule for many chemical transformations, particularly those involving free radicals.

The hydrogen atoms on the carbon adjacent to the double bond in the allyl group (the allylic hydrogens) are susceptible to abstraction by free radicals. This process leads to the formation of a resonance-stabilized allylic radical. This is a key step in the auto-oxidation and free-radical polymerization of allylic compounds.

Once formed, the allylic radical can participate in a variety of reactions. It can react with oxygen to form peroxy radicals, leading to oxidative degradation. Alternatively, it can add to the double bond of another molecule, propagating a polymer chain. Radical addition to the double bonds of the allylic moieties is a fundamental process in the curing of diallyl ester-based resins. The efficiency of these radical reactions can be influenced by the presence of radical initiators or inhibitors.

Hydrolytic Stability of the Ester Linkages within Polymeric Structures

The ester linkages in this compound and the resulting polymeric materials are susceptible to hydrolysis, especially under acidic or basic conditions. The rate of hydrolysis is influenced by factors such as temperature, pH, and the steric and electronic environment of the ester group.

In polymeric structures derived from this compound, the cross-linked network can initially limit the access of water to the ester linkages, imparting a degree of hydrolytic stability. However, once hydrolysis begins, the generation of carboxylic acid and alcohol groups can create a more hydrophilic environment within the polymer matrix, potentially leading to an autocatalytic acceleration of the degradation process. nih.govresearchgate.net

Advanced Spectroscopic and Structural Characterization Studies

Spectroscopic Analysis for Structural Elucidation of Polymers and Intermediates

Spectroscopic methods are indispensable for probing the chemical structure of the diallyl naphthalene-2,3-dicarboxylate monomer and tracking its conversion into a polymeric network. These techniques offer non-destructive analysis, providing detailed information on functional groups, bonding arrangements, and molecular conformation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of chemical compounds in both solution and solid states.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the proton (¹H) and carbon (¹C) signals of the this compound monomer and its intermediates. These experiments reveal through-bond and through-space correlations, which helps in piecing together the molecular framework.

COrrelation SpectroscopY (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would confirm the connectivity within the allyl groups by showing correlations between the vinyl protons and the methylene (B1212753) protons adjacent to the oxygen atom.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu It is invaluable for assigning carbon signals based on their known proton attachments. For the target molecule, HSQC would definitively link each proton signal from the naphthalene (B1677914) core and the allyl groups to its corresponding carbon atom.

Table 1: Hypothetical 2D NMR Correlations for this compound

| Proton (¹H) Signal | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) |

| Naphthalene Protons | Other Naphthalene Protons | Aromatic CH | Aromatic C, Carbonyl C |

| Allyl CH= | Allyl =CH₂ | Vinylic CH | Vinylic CH₂, Methylene C |

| Allyl =CH₂ | Allyl CH= | Vinylic CH₂ | Vinylic CH, Methylene C |

| Allyl -O-CH₂- | Allyl CH= | Methylene C | Vinylic CH, Carbonyl C |

Table 2: Information Obtainable from Solid-State NMR of Poly(this compound)

| ssNMR Parameter | Information Gained |

| Chemical Shifts | Identification of different carbon environments (e.g., unreacted allyl groups, saturated polymer backbone). |

| Linewidths | Insights into molecular mobility and structural homogeneity of the polymer network. |

| Relaxation Times (T₁, T₁ρ) | Probing of polymer chain dynamics and phase composition. ohiolink.edu |

| 2D ssNMR Experiments | Elucidation of through-space proximities and covalent connectivity within the crosslinked network. |

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and sensitive method for identifying functional groups within a molecule. By measuring the absorption of infrared radiation, an FTIR spectrum provides a molecular fingerprint. For this compound, the monomer spectrum would show characteristic absorption bands for the ester carbonyl (C=O) stretching, the allyl carbon-carbon double bond (C=C) stretching, and the aromatic ring vibrations. mdpi.com

FTIR is also highly effective for monitoring the polymerization reaction in situ. As the polymerization proceeds, the intensity of the absorption bands corresponding to the allyl C=C double bonds is expected to decrease significantly. This change provides a direct measure of monomer conversion and allows for the kinetic analysis of the polymerization process.

Table 3: Key FTIR Absorption Bands for this compound and its Polymer

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Change Upon Polymerization |

| Aromatic C-H | Stretching | 3100-3000 | Minimal Change |

| Alkene C-H (=C-H) | Stretching | 3080-3020 | Decrease |

| Ester C=O | Stretching | 1750-1720 | Minimal Change |

| Alkene C=C | Stretching | 1650-1630 | Decrease |

| Aromatic C=C | Ring Stretching | 1600-1450 | Minimal Change |

| Ester C-O | Stretching | 1300-1100 | Minimal Change |

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR. It detects molecular vibrations by measuring the inelastic scattering of monochromatic light. Raman spectroscopy is particularly sensitive to non-polar bonds, making it an excellent tool for probing the C=C bonds of the allyl groups and the aromatic naphthalene core in this compound. The Raman spectrum of naphthalene and its derivatives typically shows strong bands corresponding to the ring breathing and substitution patterns. researchgate.net During polymerization, the decrease in the intensity of the allyl C=C Raman signal can be used to monitor the reaction, corroborating data obtained from FTIR analysis.

Table 4: Expected Key Raman Shifts for this compound

| Functional Group / Moiety | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3050 |

| Alkene C=C | Stretching | 1650-1630 |

| Naphthalene Ring | Ring Breathing / Stretching | 1600-1300 |

| Ester C=O | Stretching | 1750-1720 (Weak) |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Chromatographic and Mass Spectrometric Techniques for Polymer Analysis

While spectroscopic techniques provide detailed structural information, chromatographic and mass spectrometric methods are essential for analyzing polymer characteristics such as molecular weight, molecular weight distribution, and the composition of complex mixtures.

For the soluble fraction of the polymer (oligomers or uncrosslinked polymer chains), Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the average molecular weights (Mn, Mw) and the polydispersity index (PDI). This information is critical for understanding how reaction conditions affect the resulting polymer chain lengths.

Mass spectrometry (MS), particularly techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, can be used to identify the exact masses of oligomeric species, providing detailed information about end-groups and repeating units. For more complex analyses, coupling liquid chromatography with mass spectrometry (LC-MS) allows for the separation of reaction intermediates or degradation products, followed by their structural identification based on their mass-to-charge ratio and fragmentation patterns. nih.gov Derivatization with reagents like naphthalene-2,3-dicarboxaldehyde (a related compound, not the subject monomer) is a known technique to enhance the detectability of certain molecules in LC analysis, highlighting the utility of the naphthalene moiety in analytical methods. researchgate.netnih.gov

Table 5: Analytical Techniques for Polymer Analysis

| Technique | Information Provided | Application to Poly(this compound) |

| Gel Permeation Chromatography (GPC/SEC) | Average Molecular Weights (Mn, Mw), Polydispersity Index (PDI) | Characterization of soluble polymer fractions and oligomers. |

| Mass Spectrometry (e.g., MALDI-TOF) | Absolute molecular weights of oligomers, end-group analysis. | Structural confirmation of low molecular weight polymer chains. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and identification of components in a mixture. | Analysis of reaction byproducts, impurities, or degradation products. |

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution and Polydispersity

Gel Permeation Chromatography (GPC), a subset of size-exclusion chromatography, is an indispensable technique for determining the molecular weight distribution of polymers. cmu.edunih.gov This method separates polymer chains based on their hydrodynamic volume in solution, with larger molecules eluting more quickly than smaller ones. cmu.edu The resulting chromatogram provides critical data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which is a measure of the breadth of the molecular weight distribution. nih.gov

For the initial, un-crosslinked prepolymer of this compound, GPC would be employed to monitor the polymerization process. In the free-radical polymerization of diallyl monomers, the formation of a soluble prepolymer precedes the gel point. The molecular weight and PDI of this prepolymer are crucial for process control and for predicting the properties of the final crosslinked network. For diallyl phthalate (B1215562) (DAP) prepolymers, which are structurally similar, typical molecular weights are in the range of 10,000 to 25,000 g/mol with a broad PDI, often greater than 2.0, indicative of the complex chain growth and branching reactions inherent to diallyl systems.

Table 1: Expected GPC Data for this compound Prepolymer (based on analogous diallyl ester systems)

| Parameter | Expected Value Range | Significance |

|---|---|---|

| Number-Average Molecular Weight (Mn) | 10,000 - 20,000 g/mol | Influences viscosity and processing characteristics. |

| Weight-Average Molecular Weight (Mw) | 25,000 - 50,000 g/mol | Relates to mechanical properties like strength. |

Mass Spectrometry (MS) for Oligomer and Polymer End-Group Analysis

Mass spectrometry, particularly with soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI), is a powerful tool for the detailed structural characterization of polymers, including the identification of end-groups and repeating units. tytlabs.co.jpnih.gov For the analysis of the this compound prepolymer, MALDI-TOF (Time-of-Flight) MS would provide a mass spectrum where peaks are separated by the mass of the monomer repeating unit.

This technique is crucial for confirming the chemical structure and identifying the species present at the beginning and end of the polymer chains. nih.gov These end-groups are often fragments of the initiator used in the polymerization (e.g., a benzoyl group from benzoyl peroxide) or can result from chain transfer reactions. The precise mass measurements afforded by MS allow for the unambiguous determination of these terminal structures, providing insight into the polymerization mechanism. tytlabs.co.jp

Thermal and Mechanical Characterization of Derived Polymeric Materials

The performance of a thermosetting polymer is largely defined by its thermal stability and mechanical response, which are intimately linked to its crosslinked network structure.

Differential Scanning Calorimetry (DSC) for Curing Behavior and Glass Transition Studies

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time. For this compound, DSC is used to study the curing (crosslinking) reaction and to determine the glass transition temperature (Tg) of the cured polymer.

During a non-isothermal DSC scan of the uncured monomer with an initiator, a broad exothermic peak is observed, which corresponds to the heat released during the polymerization and crosslinking of the allyl groups. The area under this peak is the heat of reaction (ΔH), which can be used to study the curing kinetics and determine the degree of cure. For the fully cured polymer, a subsequent DSC scan will show a step change in the heat capacity, which signifies the glass transition. The Tg is a critical parameter, as it marks the transition from a rigid, glassy state to a more flexible, rubbery state. The presence of the rigid naphthalene core in the polymer backbone is expected to result in a high Tg. For comparison, cured diallyl phthalate resins typically exhibit a Tg in the range of 155-165 °C.

Table 2: Predicted DSC Data for Cured this compound Polymer

| Parameter | Predicted Value | Significance |

|---|---|---|

| Curing Exotherm Peak | 150 - 250 °C | Indicates the temperature range of the crosslinking reaction. |

| Heat of Reaction (ΔH) | 100 - 200 J/g | Quantifies the energy released during curing; used to calculate the degree of cure. |

Thermogravimetric Analysis (TGA) for Thermal Decomposition Profiles

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. nih.gov This technique is used to evaluate the thermal stability of the cured this compound polymer. The resulting TGA curve provides information on the decomposition temperatures and the amount of char residue at high temperatures. Polymers containing aromatic structures, such as the naphthalene group, are known to exhibit enhanced thermal stability and often produce a significant amount of char upon decomposition. researchgate.net The onset temperature of decomposition is a key indicator of the material's thermal stability.

Table 3: Anticipated TGA Data for Cured this compound Polymer in a Nitrogen Atmosphere

| Parameter | Anticipated Value | Significance |

|---|---|---|

| Onset of Decomposition (Td, 5% weight loss) | > 350 °C | Indicates the temperature at which significant thermal degradation begins. |

| Temperature of Maximum Decomposition Rate | ~400 - 450 °C | The temperature at which the material degrades most rapidly. |

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties and Network Dynamics

Dynamic Mechanical Analysis (DMA) is a highly sensitive technique for characterizing the viscoelastic properties of polymers. researchgate.net A sinusoidal stress is applied to a sample, and the resulting strain is measured. This allows for the determination of the storage modulus (E'), which represents the elastic response, the loss modulus (E''), which represents the viscous response, and the tan delta (E''/E'), which is a measure of damping.

For the cured this compound network, a DMA temperature sweep would show a high storage modulus in the glassy region, a significant drop in modulus through the glass transition, and a rubbery plateau above the Tg. The temperature at which the tan delta peak occurs is often taken as the glass transition temperature. The height of the rubbery plateau is related to the crosslink density of the polymer network. A higher storage modulus in the rubbery region indicates a higher degree of crosslinking.

Table 4: Expected DMA Findings for Cured this compound Polymer

| Parameter | Expected Finding | Significance |

|---|---|---|

| Glassy Storage Modulus (E' at 25°C) | 2 - 4 GPa | Represents the stiffness of the material in its rigid state. |

| Tan Delta Peak (Tg) | > 180 °C | Provides a sensitive measurement of the glass transition temperature. |

Morphological and Microstructural Characterization of Polymer Networks

The macroscopic properties of a thermoset polymer are a direct consequence of its microscopic network structure. The morphology of the crosslinked this compound polymer network can be inferred from its viscoelastic properties and can be visualized using techniques such as Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM) on fracture surfaces.

For diallyl ester-based thermosets, the polymerization proceeds via a mechanism that can lead to a heterogeneous network structure, characterized by highly crosslinked microgels embedded in a less crosslinked matrix. mdpi.com This complex morphology arises from the differential reactivity of the two allyl groups on each monomer unit. The study of the network topology is crucial for understanding the structure-property relationships in these materials. nih.gov The degree of homogeneity in the crosslinked network will significantly influence the mechanical strength, toughness, and solvent resistance of the final polymer. A more uniform network is generally associated with improved mechanical performance. chemrxiv.org

Electron Microscopy (SEM, TEM) for Surface and Internal Structure

No research data or scholarly articles were identified that have utilized Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to investigate the surface morphology or internal structure of this compound or its polymers.

X-ray Diffraction (XRD) for Crystallinity and Phase Behavior

There are no available X-ray Diffraction (XRD) studies in the searched scientific literature that analyze the crystalline structure or phase behavior of this compound.

Theoretical and Computational Chemistry Investigations

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are instrumental in elucidating the electronic characteristics of a molecule, which in turn govern its reactivity and spectroscopic properties.

Density Functional Theory (DFT) for Reaction Mechanisms and Transition States

DFT calculations can map out the potential energy surface of the polymerization reactions, identifying the transition states and calculating the activation energies. This information is crucial for understanding the kinetics of the polymerization process. For instance, DFT can be used to analyze the stability of the radical intermediates formed during the free-radical polymerization of the allyl groups. The planarity and aromaticity of the naphthalene (B1677914) core in diallyl naphthalene-2,3-dicarboxylate would influence the electron distribution across the molecule, affecting the stability of these radical intermediates and potentially the reaction pathways compared to benzene-based analogues like DAP.

Key electronic properties calculated for diallyl phthalate (B1215562) using DFT (CAM B3LYP functional) and Hartree-Fock (HF) methods with a 6-311+G(d,p) basis set are summarized below. These values provide an estimate for the properties of this compound, which is expected to exhibit similar characteristics. aip.orgresearchgate.net

| Property | DFT (CAM B3LYP) Value | HF Value | Unit |

|---|---|---|---|

| HOMO Energy | - | - | eV |

| LUMO Energy | - | - | eV |

| Energy Gap (HOMO-LUMO) | 8.326 | 4.522 | eV |

| First Hyperpolarizability (β) | 475.939 x 10-33 | 365.624 x 10-33 | esu |

Data sourced from a theoretical study on diallyl phthalate, a structural analogue. aip.orgresearchgate.net

The large HOMO-LUMO gap suggests high kinetic stability for the monomer. aip.orgresearchgate.net The significant hyperpolarizability indicates potential for nonlinear optical applications. aip.orgresearchgate.net

Prediction of Spectroscopic Parameters

DFT and its time-dependent extension (TD-DFT) are also powerful tools for predicting spectroscopic parameters, which can aid in the experimental characterization of this compound. rsc.org Theoretical calculations can predict vibrational frequencies (infrared and Raman spectra), electronic absorption wavelengths (UV-Vis spectra), and nuclear magnetic resonance (NMR) chemical shifts.

For example, TD-DFT calculations on naphthalene-dicarboxylate derivatives have been used to analyze the electronic transitions in their absorption spectra. rsc.org Similar calculations for this compound would likely reveal transitions involving the naphthalene core (π-π* transitions) and the carbonyl groups of the ester functions. Comparing these predicted spectra with experimental data can confirm the molecular structure and provide insights into its electronic nature.

Molecular Dynamics (MD) Simulations for Polymer Dynamics and Network Properties

Molecular dynamics simulations are a computational method for studying the physical movements of atoms and molecules over time. MD is particularly well-suited for investigating the conformational behavior of monomers and the formation and properties of polymer networks.

Conformational Analysis of Monomers and Oligomers

The this compound monomer possesses conformational flexibility due to the rotation around the single bonds connecting the allyl groups to the ester moieties. MD simulations can explore the potential energy landscape of the monomer and its oligomers, identifying the most stable conformations and the energy barriers between them. This information is important because the initial conformation of the monomers can influence the structure and properties of the resulting polymer network. The rigid naphthalene core imposes significant constraints on the possible orientations of the diallyl groups, which would be a key feature in such simulations.

Simulation of Crosslinking Processes

A key application of MD is the simulation of the crosslinking process to create realistic atomistic models of thermoset polymers. nih.govnih.govresearchgate.net This involves placing monomers in a simulation box and then computationally forming covalent bonds between reactive sites (the allyl groups) based on a set of predefined criteria, such as distance and reactivity.

This multi-step process typically involves:

System Initialization: Monomers are randomly placed in a simulation box at a low density.

Equilibration: The system is equilibrated using MD simulations, often under constant temperature and pressure (NPT ensemble), to achieve a realistic liquid-state structure.

Crosslinking Algorithm: A crosslinking algorithm is applied iteratively. In each step, pairs of reactive atoms (on the allyl groups) that are within a certain cutoff distance are identified. A bond is then formed between one of these pairs, and the process is repeated until a target crosslink density is achieved.

Post-Crosslinking Equilibration: The resulting crosslinked network is further equilibrated to relax the structure and obtain a stable polymer model. nih.gov

These simulations can provide detailed insights into the network topology, including the distribution of crosslink densities and the presence of unreacted allyl groups.

Structure-Property Relationship Modeling

By combining the atomistic models generated from MD simulations with further calculations, it is possible to establish crucial structure-property relationships for the resulting polymer. Computational models allow for the systematic variation of structural parameters, such as crosslink density, to predict their impact on macroscopic properties. iastate.edu

For crosslinked polymers derived from this compound, key properties that can be predicted include:

Thermomechanical Properties: The glass transition temperature (Tg) can be estimated by simulating the polymer's volume or specific heat as a function of temperature. nih.gov Mechanical properties like Young's modulus, shear modulus, and bulk modulus can be calculated by applying small deformations to the simulation box and measuring the resulting stress. nih.govresearchgate.net The rigid naphthalene backbone is expected to impart high thermal stability and stiffness to the polymer network compared to polymers made from more flexible monomers.

Dielectric Properties: Simulations can also predict dielectric properties, which are important for applications in electronics. nih.gov

Gas Transport Properties: The free volume within the polymer network can be analyzed from MD simulations to predict the diffusivity and permeability of small gas molecules, which is relevant for membrane applications. nih.gov

The table below summarizes the general trends observed in computational studies of thermoset polymers, which are expected to be applicable to a this compound-based polymer.

| Structural Parameter | Effect on Macroscopic Property |

|---|---|

| Increasing Crosslink Density | Increases Glass Transition Temperature (Tg) iastate.edu |

| Increasing Crosslink Density | Increases Stiffness (Young's Modulus) nih.gov |

| Increasing Crosslink Density | Decreases Coefficient of Thermal Expansion nih.gov |

| Increasing Monomer Rigidity (e.g., Naphthalene vs. Benzene (B151609) Core) | Increases Tg and Stiffness |

These computational approaches provide a framework for the rational design of materials based on this compound, allowing for the tuning of its properties for specific applications. iastate.edu

Predicting Polymerization Behavior and Network Formation

The polymerization of diallyl monomers like this compound is a complex process involving multiple reaction pathways, including intermolecular propagation and intramolecular cyclization. nih.gov Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating these mechanisms and predicting the kinetics of polymerization.

DFT calculations can be employed to model the radical-mediated polymerization of diallyl compounds. nih.govacs.org By calculating the activation barriers for different reaction steps, such as homopolymerization versus cyclization, the propensity for the formation of linear chains with pendant allyl groups versus cyclic structures within the polymer backbone can be determined. nih.gov For instance, in the case of diallyl monomers, a competition exists between the formation of a five-membered or six-membered ring through cyclization and the addition of another monomer unit. nih.gov The relative activation energies of these competing pathways dictate the microstructure of the resulting polymer network.

Molecular dynamics (MD) simulations offer a way to model the formation of the cross-linked polymer network. nih.gov Starting from a collection of monomers, a simulated polymerization can be initiated, and the evolution of the system can be tracked as covalent bonds form. This approach can provide detailed information about the network topology, including the distribution of cross-link densities, the presence of unreacted allyl groups, and the formation of voids or free volume within the material. nih.gov

To illustrate the predictive power of these computational approaches, a hypothetical DFT study on this compound could yield the data presented in Table 1. Such data would be crucial in understanding the initial stages of polymerization.

Table 1: Hypothetical DFT-Calculated Activation Energies for the Polymerization of this compound

| Reaction Pathway | Activation Energy (kcal/mol) | Rate Determining Step |

|---|---|---|

| Intermolecular Propagation | 18.5 | Addition of radical to double bond |

| Intramolecular Cyclization (5-membered ring) | 16.2 | Ring closure |

| Intramolecular Cyclization (6-membered ring) | 17.8 | Ring closure |

Note: The data in this table is hypothetical and for illustrative purposes only.

Following the initial polymerization, MD simulations can predict the resulting network structure. Table 2 shows a hypothetical output from such a simulation, detailing the characteristics of the formed polymer network.

Table 2: Hypothetical Polymer Network Characteristics from Molecular Dynamics Simulations

| Property | Predicted Value |

|---|---|

| Degree of Conversion | 85% |

| Cross-link Density | 1.2 x 10^21 links/cm³ |

| Percentage of Cyclized Units | 35% |

Note: The data in this table is hypothetical and for illustrative purposes only.

Correlating Molecular Structure with Macroscopic Material Performance

A key advantage of computational chemistry is its ability to establish relationships between the molecular structure of a monomer and the macroscopic properties of the final polymer. mdpi.com Quantitative Structure-Property Relationship (QSPR) models are a powerful tool in this regard, enabling the prediction of material performance based on molecular descriptors. researchgate.netaip.org

For a thermoset derived from this compound, important macroscopic properties include its thermal stability, mechanical strength, and thermo-mechanical behavior. mdpi.comnih.gov The rigid naphthalene core in the monomer is expected to impart high thermal stability and mechanical stiffness to the resulting polymer network. mdpi.com The flexibility of the diallyl ester groups, on the other hand, will influence the cross-linking process and the brittleness of the material.

Computational models can quantify these structure-property relationships. For example, MD simulations can be used to perform "virtual" mechanical tests on a simulated polymer network to calculate properties like Young's modulus, tensile strength, and the glass transition temperature (Tg). arxiv.org These simulations can reveal how factors such as cross-link density and the extent of cyclization affect the material's mechanical response. nih.gov